molecular formula C6H10N2O2 B12349771 6-Ethylhexahydropyrimidine-2,4-dione

6-Ethylhexahydropyrimidine-2,4-dione

Cat. No.: B12349771
M. Wt: 142.16 g/mol
InChI Key: IXSDDWMGJWCUOM-UHFFFAOYSA-N
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Description

6-Ethylhexahydropyrimidine-2,4-dione is a heterocyclic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are nitrogen-containing six-membered rings that are fundamental components of nucleic acids, such as DNA and RNA. This particular compound is characterized by its hexahydro structure, indicating that it is fully saturated with hydrogen atoms, and the presence of two keto groups at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylhexahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with urea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine derivative.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Ethylhexahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The hydrogen atoms on the ring can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine-2,4,6-trione derivatives, while reduction can produce hexahydropyrimidine-2,4-diol.

Scientific Research Applications

6-Ethylhexahydropyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and as a model compound for understanding biochemical pathways.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Ethylhexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved may include inhibition of DNA synthesis or disruption of metabolic processes.

Comparison with Similar Compounds

    Pyrimidine-2,4-dione: A simpler analog with similar chemical properties.

    6-Methylhexahydropyrimidine-2,4-dione: Differing by a methyl group instead of an ethyl group.

    Pyrano[2,3-d]pyrimidine-2,4-dione: A fused ring system with additional biological activities.

Uniqueness: 6-Ethylhexahydropyrimidine-2,4-dione is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

6-ethyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C6H10N2O2/c1-2-4-3-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10)

InChI Key

IXSDDWMGJWCUOM-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(=O)NC(=O)N1

Origin of Product

United States

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